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Compound of Interest

Compound Name: 2-Chloro-6-nitrobenzonitrile

CAS No.: 6575-07-1

Cat. No.: B146369 Get Quote

Executive Summary
2-Chloro-6-nitrobenzonitrile (CAS: 6575-07-1) serves as a high-value electrophilic scaffold in

the synthesis of disperse azo dyes and benzo[d]isothiazole heterocycles. Its unique

substitution pattern—featuring a labile chlorine atom flanked by two strong electron-

withdrawing groups (ortho-cyano and ortho-nitro)—renders it exceptionally reactive toward

nucleophilic aromatic substitution (SNAr).

This guide details the protocols for converting this intermediate into 2-amino-6-nitrobenzonitrile,

a critical diazo component for deep-shade polyester dyes, and outlines its utility in constructing

fused heterocyclic chromophores.

Chemical Profile & Reactivity
The synthetic utility of 2-chloro-6-nitrobenzonitrile stems from the "push-pull" electronic

activation of the C-Cl bond.
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Parameter Specification

Formula C₇H₃ClN₂O₂

MW 182.56 g/mol

Appearance Yellow to tan crystalline solid

Melting Point 121–123 °C

Key Reactivity

SNAr Displacement: The C-2 chlorine is highly

activated by the ortho-cyano and ortho-nitro

groups. Cyclization: The adjacent nitrile and

leaving group (Cl) allow for cascade reactions

with sulfur or nitrogen nucleophiles to form

heterocycles.

Mechanistic Insight: The Activated Core
The reaction kinetics are driven by the stabilization of the Meisenheimer complex. Both the -CN

and -NO₂ groups withdraw electron density via induction (-I) and resonance (-M), significantly

lowering the activation energy for nucleophilic attack at the C-2 position.

2-Chloro-6-nitrobenzonitrile Meisenheimer Complex
(Stabilized by o-NO2, o-CN)

+ NH3 (Nucleophilic Attack) 2-Amino-6-nitrobenzonitrile- HCl (Aromatization)

Click to download full resolution via product page

Figure 1: SNAr mechanism converting the chloro- precursor to the amino- dye intermediate.

Core Application: Synthesis of 2-Amino-6-
nitrobenzonitrile
The primary industrial application of 2-chloro-6-nitrobenzonitrile is its conversion to 2-amino-

6-nitrobenzonitrile (also known as 2-cyano-3-nitroaniline). This amine is a "high-energy" diazo

component used to produce violet and blue disperse dyes with excellent fastness properties.

Protocol A: High-Pressure Ammonolysis
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Note: This reaction replaces the chlorine atom with an amino group.

Reagents:

2-Chloro-6-nitrobenzonitrile (100 g, 0.55 mol)

Ammonia (25% aqueous solution, 300 mL)

Solvent: Chlorobenzene or Isopropanol (optional, to improve solubility)

Catalyst: Copper(I) oxide (Cu₂O) (0.5 g, optional rate enhancer)

Step-by-Step Procedure:

Charging: Load the 2-chloro-6-nitrobenzonitrile and solvent into a high-pressure autoclave

(Hastelloy or Stainless Steel 316).

Ammonia Addition: Add the aqueous ammonia and catalyst.[1] Seal the reactor.

Reaction: Heat the mixture to 130–140 °C. The internal pressure will rise to approximately 5–

8 bar. Maintain stirring (400 rpm) for 6–8 hours.

Checkpoint: Monitor pressure drop, which indicates consumption of ammonia.

Work-up: Cool the reactor to 25 °C. Vent excess ammonia into a scrubber (dilute HCl).

Isolation: Filter the precipitated solid. The product, 2-amino-6-nitrobenzonitrile, crystallizes

upon cooling.

Purification: Wash the cake with water until neutral pH. Recrystallize from ethanol if high

purity (>99%) is required for pharmaceutical or fine chemical use.

Yield: Expected yield is 85–92%.

Downstream Application: Synthesis of Disperse Azo
Dyes
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Once synthesized, 2-amino-6-nitrobenzonitrile functions as the Diazo Component. It is coupled

with electron-rich anilines (Coupling Components) to form the final dye.

Protocol B: Diazotization and Coupling
Target Product: Generic Disperse Blue/Violet Analog

Reagents:

Diazo Component: 2-Amino-6-nitrobenzonitrile (16.3 g, 0.1 mol)

Nitrosylsulfuric acid: (prepared from NaNO₂ in H₂SO₄)

Coupler:N,N-Diethyl-3-aminoacetanilide (or similar) (0.1 mol)

Medium: Glacial Acetic Acid / Propionic Acid

Procedure:

Diazotization:

Dissolve 2-amino-6-nitrobenzonitrile in a mixture of acetic/propionic acid at 0–5 °C.

Add nitrosylsulfuric acid dropwise, maintaining temperature < 5 °C. Stir for 2 hours.

Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue

instantly). Destroy excess with sulfamic acid.

Coupling:

Dissolve the coupler (N,N-dialkylaniline derivative) in acetic acid/water.

Slowly add the diazonium salt solution to the coupler solution at 0–10 °C.

Maintain pH at 4.0–5.0 using sodium acetate to ensure rapid coupling.

Finishing:

Stir for 4 hours. The mixture will turn a deep violet/blue.
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Precipitate the dye by pouring onto ice water.[1][2] Filter, wash acid-free, and dry.

Workflow Visualization

2-Chloro-6-nitrobenzonitrile

Ammonolysis
(130°C, Pressure)

2-Amino-6-nitrobenzonitrile
(Diazo Component)

Diazotization
(HNO2, 0°C)

Diazonium Salt

Coupling Reaction
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Coupler
(e.g., N,N-Diethylaniline)

Disperse Azo Dye
(Deep Violet/Blue)
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Figure 2: Complete synthetic pathway from the chloro- nitrile precursor to the final azo dye.
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Advanced Application: Benzo[d]isothiazole
Synthesis
The 2-chloro-6-nitrobenzonitrile scaffold is also a precursor for benzo[d]isothiazoles, which

are used in high-performance dyes and pharmaceuticals.

Concept: Reaction with a sulfur source (e.g., sodium sulfide or thioglycolate) displaces the

chlorine. The resulting thiolate anion attacks the adjacent nitrile group, closing the ring to form

the isothiazole core.

Reaction Summary:

This heterocyclic amine can then be diazotized (using nitrosylsulfuric acid in phosphoric acid)

to create dyes with higher solvatochromism and better sublimation fastness than standard

benzenoid dyes.

Safety & Handling Protocols
Cyanide Hazard: While the nitrile group is covalently bonded, thermal decomposition or

strong acidic hydrolysis can release HCN. Always work in a well-ventilated fume hood.

Skin Sensitizer: Nitro- and chloro- aromatics are potent skin sensitizers and potential

mutagens. Double-gloving (Nitrile) is mandatory.

Thermal Stability: Do not heat 2-chloro-6-nitrobenzonitrile above 200 °C in a closed

system without DSC (Differential Scanning Calorimetry) validation, as nitro compounds carry

explosion risks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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